molecular formula C10H11N3O B3245709 7-Methoxy-4-methylquinazolin-2-amine CAS No. 171003-73-9

7-Methoxy-4-methylquinazolin-2-amine

Cat. No.: B3245709
CAS No.: 171003-73-9
M. Wt: 189.21 g/mol
InChI Key: SWCIWAJITWQHBP-UHFFFAOYSA-N
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Description

7-Methoxy-4-methylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol . It is characterized by the presence of a methoxy group at the 7th position and a methyl group at the 4th position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methylquinazolin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of anthranilic acid derivatives with formamide or its equivalents . The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the quinazoline ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methylquinazolin-2-amine is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity . Additionally, it may interfere with bacterial quorum sensing pathways, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Properties

IUPAC Name

7-methoxy-4-methylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCIWAJITWQHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291621
Record name 7-Methoxy-4-methyl-2-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171003-73-9
Record name 7-Methoxy-4-methyl-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171003-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-4-methyl-2-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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